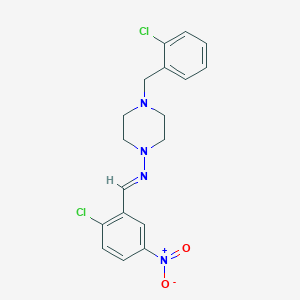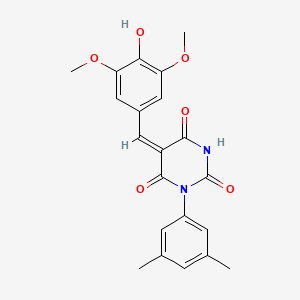
4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine
Overview
Description
4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine, also known as CNP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CNP belongs to the class of piperazine derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also disrupts the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, indicating its potential anti-inflammatory properties. 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine has also been found to reduce oxidative stress and lipid peroxidation, indicating its potential antioxidant properties. Furthermore, 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine is its broad-spectrum activity against various microorganisms and cancer cells. It also has a low toxicity profile, making it a safe candidate for further development. However, one of the limitations of 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine is its poor solubility in water, which may limit its bioavailability and efficacy. Furthermore, more studies are needed to elucidate the exact mechanism of action of 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine and its potential side effects.
Future Directions
There are several future directions for the research and development of 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine. One of the potential areas of application is in the treatment of drug-resistant infections, such as MRSA and Candida albicans. 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine has also shown promising anticancer activity, and further studies are needed to evaluate its efficacy in animal models and clinical trials. Moreover, the development of novel formulations and delivery systems may improve the solubility and bioavailability of 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine, leading to its wider application in the field of medicinal chemistry.
Conclusion:
In conclusion, 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine is a promising candidate for further development as a therapeutic agent due to its broad-spectrum activity against various microorganisms and cancer cells, low toxicity profile, and potential anti-inflammatory and antioxidant properties. The synthesis of 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine has been optimized, and more studies are needed to elucidate its exact mechanism of action and potential side effects. Further research and development of 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine may lead to the discovery of novel drugs for the treatment of various diseases.
Scientific Research Applications
4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. 4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against drug-resistant strains of bacteria and fungi.
properties
IUPAC Name |
(E)-1-(2-chloro-5-nitrophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-17-4-2-1-3-14(17)13-22-7-9-23(10-8-22)21-12-15-11-16(24(25)26)5-6-18(15)20/h1-6,11-12H,7-10,13H2/b21-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEGDFFXYOXCRF-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-(2-chloro-5-nitrobenzylidene)-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3910655.png)
![N-(3-chlorophenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3910667.png)
![(2-allyl-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3910668.png)
![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3910686.png)
![({3-[({2-[methyl(methylsulfonyl)amino]ethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B3910696.png)
![4-(4-chlorobenzyl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3910704.png)
![4-phenyl-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910706.png)

![1-(3,5-dimethylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3910712.png)

![1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3910729.png)
![N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide](/img/structure/B3910730.png)
![6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3910741.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3910744.png)